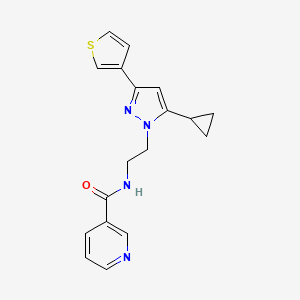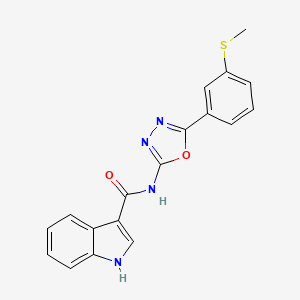
N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide” is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry . These include an indole ring, a 1,3,4-oxadiazole ring, and a methylthio group attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a 1,3,4-oxadiazole ring, and a methylthio group attached to a phenyl ring. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of chemical reactions. For example, N-substituted hydrazinecarbothioamides can react with 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate to afford various heterocyclic rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the methylthio group could potentially increase the compound’s lipophilicity, which could affect its solubility and permeability .Wirkmechanismus
The mechanism of action of N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide involves the inhibition of certain enzymes, which are involved in different biochemical and physiological processes. This inhibition leads to the disruption of these processes, which can have both positive and negative effects depending on the specific application.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including its ability to inhibit the activity of certain enzymes, as well as its potential to modulate different signaling pathways. This compound has also been found to have anti-inflammatory and anti-tumor properties, which make it a valuable tool for studying different diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide in lab experiments include its ability to inhibit the activity of certain enzymes, as well as its potential to modulate different signaling pathways. However, some limitations of using this compound include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
There are various future directions for the study of N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide, including its potential applications in drug discovery and development, as well as in the study of different diseases and physiological processes. Further studies are needed to determine the optimal dosage and administration of this compound, as well as its potential side effects and toxicity. Additionally, more research is needed to explore the different mechanisms of action of this compound and its potential applications in different fields of research.
Synthesemethoden
The synthesis of N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide involves several steps, including the reaction of 3-(methylthio)aniline with ethyl chloroformate to form an intermediate compound. This intermediate is then subjected to further reactions with different reagents to produce the final product.
Wissenschaftliche Forschungsanwendungen
N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide has various scientific research applications, including its use in drug discovery and development, as well as in the study of different biochemical and physiological processes. This compound has been found to be effective in inhibiting the activity of certain enzymes, which makes it a valuable tool for studying the mechanism of action of different substances.
Eigenschaften
IUPAC Name |
N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c1-25-12-6-4-5-11(9-12)17-21-22-18(24-17)20-16(23)14-10-19-15-8-3-2-7-13(14)15/h2-10,19H,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKNRTMOHOIEDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

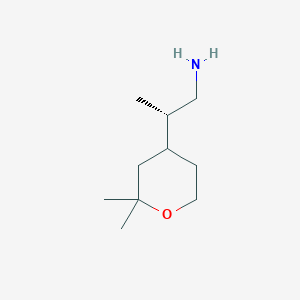
![5-Bromo-2-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2730374.png)
![Exo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride](/img/no-structure.png)
![1-(3-Chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2730377.png)
![2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclopentyl]acetic acid](/img/structure/B2730379.png)
![N~5~-(4-ethylbenzyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2730380.png)
![tert-Butyl (3aS,6aR)-2-oxohexahydro-5H-pyrrolo[3,4-d]oxazole-5-carboxylate](/img/structure/B2730382.png)
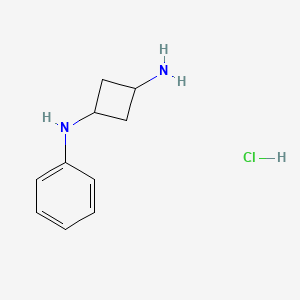


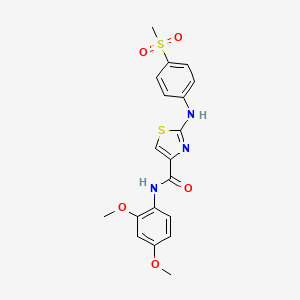
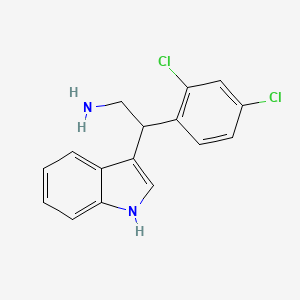
![N-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2730394.png)
